molecular formula C9H20O6S2 B1379432 2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol CAS No. 57100-56-8

2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol

Cat. No.: B1379432
CAS No.: 57100-56-8
M. Wt: 288.4 g/mol
InChI Key: FEOAVKJLBUUJIY-UHFFFAOYSA-N
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Description

2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol: is a chemical compound with the molecular formula C9H20O6S2 . It is characterized by the presence of two sulfonyl groups and a hydroxyl group, making it a versatile compound in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,5-pentanediol and ethanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl groups.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol can undergo oxidation to form corresponding sulfonic acids.

    Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.

Biology: In biological research, this compound is used to study the effects of sulfonyl groups on biological systems and to develop sulfonyl-based inhibitors for enzymes.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol involves its interaction with molecular targets through its sulfonyl and hydroxyl groups. These functional groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

  • 2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol
  • 2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-amine
  • 2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-thiol

Comparison:

  • This compound is unique due to the presence of both sulfonyl and hydroxyl groups, which provide a balance of hydrophilic and hydrophobic properties.
  • 2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-amine has an amine group instead of a hydroxyl group, which can lead to different reactivity and biological interactions.
  • 2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-thiol contains a thiol group, making it more reactive in redox reactions compared to the hydroxyl-containing compound.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[5-(2-hydroxyethylsulfonyl)pentylsulfonyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O6S2/c10-4-8-16(12,13)6-2-1-3-7-17(14,15)9-5-11/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOAVKJLBUUJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)CCO)CCS(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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